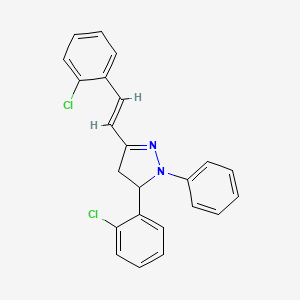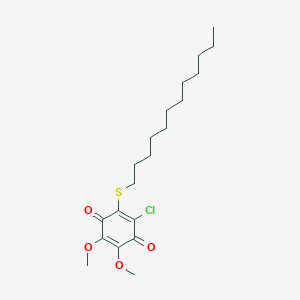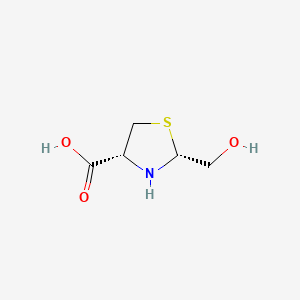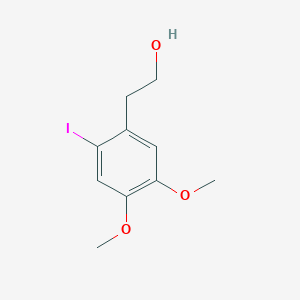
2-(2-Iodo-4,5-dimethoxyphenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Iodo-4,5-dimethoxyphenyl)ethan-1-ol is a chemical compound belonging to the phenethylamine class It is structurally characterized by the presence of an iodine atom and two methoxy groups attached to a benzene ring, along with an ethan-1-ol side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Iodo-4,5-dimethoxyphenyl)ethan-1-ol typically involves the iodination of 2,5-dimethoxyphenethylamineThe final step involves the deprotection of the amino group to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Iodo-4,5-dimethoxyphenyl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The iodine atom can be substituted with other functional groups, such as bromine or chlorine, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogen exchange reactions can be carried out using reagents like N-bromosuccinimide or N-chlorosuccinimide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields aldehydes or carboxylic acids, while substitution reactions can produce various halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
2-(2-Iodo-4,5-dimethoxyphenyl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with neurotransmitter receptors.
Wirkmechanismus
The mechanism of action of 2-(2-Iodo-4,5-dimethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as serotonin receptors. The compound acts as an agonist at these receptors, leading to the activation of downstream signaling pathways. This interaction is believed to underlie its psychoactive effects and potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Iodo-2,5-dimethoxyphenyl)ethan-1-amine: This compound is structurally similar but contains an amino group instead of a hydroxyl group.
2-(4-Bromo-2,5-dimethoxyphenyl)ethan-1-ol: Similar structure with a bromine atom instead of iodine.
2-(2,5-Dimethoxyphenyl)ethan-1-ol: Lacks the halogen atom, making it less reactive in certain chemical reactions.
Uniqueness
The presence of the iodine atom in 2-(2-Iodo-4,5-dimethoxyphenyl)ethan-1-ol imparts unique reactivity and biological activity compared to its analogs. This makes it a valuable compound for research in various scientific fields .
Eigenschaften
CAS-Nummer |
64705-37-9 |
|---|---|
Molekularformel |
C10H13IO3 |
Molekulargewicht |
308.11 g/mol |
IUPAC-Name |
2-(2-iodo-4,5-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H13IO3/c1-13-9-5-7(3-4-12)8(11)6-10(9)14-2/h5-6,12H,3-4H2,1-2H3 |
InChI-Schlüssel |
BEZSYWDIMPKURW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)CCO)I)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


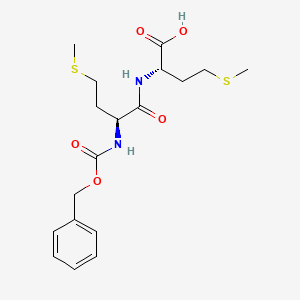
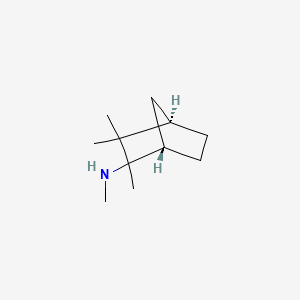

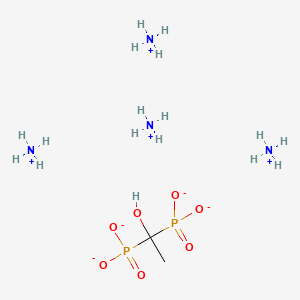
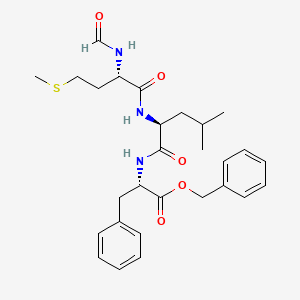
![3,5-Dibromo-2-[[[(3-butoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13808956.png)
![3,5-Diiodo-2-[(4-methoxy-3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808961.png)


